ETHYL 2-[(2,2,2-TRICHLORO-1-PROPANAMIDOETHYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-[(2,2,2-TRICHLORO-1-PROPANAMIDOETHYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C17H22Cl3N3O3S2 and a molecular weight of 486.87 g/mol . This compound is notable for its unique structure, which includes a benzothiophene core, a trichloromethyl group, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common route includes the reaction of 2,2,2-trichloroethylamine with propionyl chloride to form the propionylamino derivative. This intermediate is then reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under specific conditions to yield the final product .
Industrial Production Methods
large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2,2,2-TRICHLORO-1-PROPANAMIDOETHYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the trichloromethyl group or the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 2-[(2,2,2-TRICHLORO-1-PROPANAMIDOETHYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Mechanism of Action
The mechanism of action of ethyl 2-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzothiophene core may also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[2,2,2-trichloro-1-(fluoroacetyl)amino]ethyl}amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-{[2,2,2-trichloro-1-(benzoamino)ethyl]amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-{[2,2,2-trichloro-1-(4-methoxybenzoyl)amino]ethyl}amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
ETHYL 2-[(2,2,2-TRICHLORO-1-PROPANAMIDOETHYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propionylamino group, in particular, differentiates it from other similar compounds and may influence its binding properties and reactivity .
Properties
Molecular Formula |
C16H21Cl3N2O3S |
---|---|
Molecular Weight |
427.8g/mol |
IUPAC Name |
ethyl 2-[[2,2,2-trichloro-1-(propanoylamino)ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C16H21Cl3N2O3S/c1-3-11(22)20-15(16(17,18)19)21-13-12(14(23)24-4-2)9-7-5-6-8-10(9)25-13/h15,21H,3-8H2,1-2H3,(H,20,22) |
InChI Key |
POEONBFXNYYIEJ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C2=C(S1)CCCC2)C(=O)OCC |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C2=C(S1)CCCC2)C(=O)OCC |
Origin of Product |
United States |
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